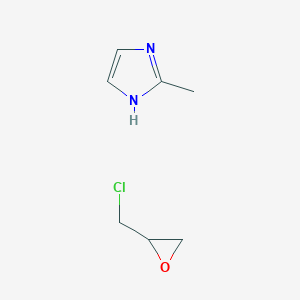
Colestilan
Übersicht
Beschreibung
Synthesis Analysis
Colestilan's synthesis involves the creation of an anion exchange resin that binds phosphate and bile-acid anions. It is designed for the treatment of hyperphosphatemia and dyslipidemia, common in end-stage renal disease (ESRD) patients. The process of synthesizing this compound aims at producing a compound that is effective in binding phosphates without being absorbed into the bloodstream, ensuring its efficacy and safety for long-term use in managing hyperphosphatemia.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its ability to bind anions, particularly phosphate and bile acids, through its anion exchange resin framework. This unique structure enables this compound to effectively reduce serum phosphorus levels in patients with chronic kidney disease (CKD) on dialysis. The compound's structure is tailored to ensure that it remains non-absorbable, facilitating its excretion without absorption, which is crucial for its application in treating hyperphosphatemia.
Chemical Reactions and Properties
This compound's chemical properties enable it to bind with phosphate ions in the gastrointestinal tract, reducing the absorption of phosphates into the bloodstream. This reaction is fundamental to its mechanism of action as a phosphate binder, contributing to the management of hyperphosphatemia in CKD patients. Additionally, this compound binds to bile acids, leading to a reduction in serum levels of low-density lipoprotein cholesterol (LDL-C), showcasing its multifaceted chemical properties.
Physical Properties Analysis
The physical properties of this compound, including its insolubility and non-absorbability, are pivotal to its function as a phosphate binder. These properties ensure that this compound remains within the gastrointestinal tract, where it can effectively bind to phosphates and bile acids, preventing their absorption and facilitating their excretion. This characteristic is crucial for the safety profile of this compound, as it minimizes systemic exposure and potential adverse effects.
Chemical Properties Analysis
This compound's chemical properties, particularly its ion exchange capacity, are central to its ability to bind phosphates and bile acids. This capacity is a key determinant of its efficacy in reducing hyperphosphatemia and dyslipidemia in CKD patients. The chemical interactions between this compound and these anions are critical for its therapeutic effects, underscoring the importance of its chemical properties in its clinical application.
Kurihara, S., Tsuruta, Y., & Akizawa, T. (2005). Effect of MCI-196 (this compound) as a phosphate binder on hyperphosphataemia in aemodialysis patients: a double-blind, placebo-controlled, short-term trial. Nephrology, Dialysis, Transplantation, 20(2), 424-430. Read more.
Locatelli, F., Dimkovic, N., & Spasovski, G. (2013). Evaluation of this compound in chronic kidney disease dialysis patients with hyperphosphataemia and dyslipidaemia: a randomized, placebo-controlled, multiple fixed-dose trial. Nephrology, Dialysis, Transplantation, 28(7), 1874-1888. Read more.
Takei, K., Dale, S., Charles, H., Sasaki, A., & Nakajima, S. (2010). Absorption and Excretion of this compound in Healthy Subjects. Clinical Pharmacokinetics, 49, 47-52. Read more.
Wissenschaftliche Forschungsanwendungen
Behandlung von Hyperphosphatämie bei chronischer Nierenerkrankung
Colestilan ist ein nicht resorbierbarer, nicht-calcium-basierter Phosphatbinder . Es wurde bei Patienten mit chronischer Nierenerkrankung (CKD) unter Dialyse mit Hyperphosphatämie und Dyslipidämie untersucht . Die Studie zeigte eine signifikante Reduktion des Serumphosphors mittels this compound .
Reduktion von LDL-Cholesterin
This compound bindet Gallensäuren und reduziert die Serumspiegel von Low-Density-Lipoprotein-Cholesterin (LDL-C) . Dies ist besonders vorteilhaft für CKD-Patienten unter Dialyse, die oft sowohl an Hyperphosphatämie als auch an Dyslipidämie leiden .
Behandlung von Dyslipidämie
This compound wird in Japan häufig als Medikament gegen Hypercholesterinämie eingesetzt . Es senkt den Cholesterinspiegel durch die Adsorption von Gallensäuren im Magen-Darm-Trakt .
Reduktion des Gesamtcholesterins
Neben der Senkung von LDL-C reduziert this compound auch den Gesamtcholesterinspiegel . Dies ist ein weiterer Aspekt seiner Rolle bei der Behandlung von Dyslipidämie .
Reduktion von oxidiertem LDL-Cholesterin
Oxidiertes LDL-C ist eine besonders schädliche Form von Cholesterin. Es wurde gezeigt, dass this compound die Spiegel von oxidiertem LDL-C senkt
Wirkmechanismus
Target of Action
Colestilan, also known as BindRen, is a medication that primarily targets phosphate and bile acid anions . These targets play a crucial role in the regulation of phosphate levels in the blood and the metabolism of cholesterol .
Mode of Action
This compound is a cross-linked copolymer of 2-methylimidazole and epichlorohydrin . It functions as an anion exchanger resin with a high affinity for phosphate, bile acid anions, and urate . This compound binds these anions in the gut and removes them from the enterohepatic circulation . This interaction leads to changes in the concentration of these anions in the body, affecting various physiological processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the binding of dietary phosphate in the gastrointestinal (GI) tract . As a non-absorbed, polymer-based binder, this compound forms complexes with phosphate ions present in the food consumed . Additionally, this compound can alter the effects of various nuclear receptors, leading to improved glycaemic control, in addition to its lipid-lowering effects .
Pharmacokinetics
It is completely excreted in the feces . This property of this compound significantly impacts its bioavailability and influences its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of phosphate and low-density lipoprotein cholesterol (LDL-C) levels in the blood . By binding to phosphate and bile acid anions in the gut, this compound helps to lower the concentration of these substances in the blood, thereby treating conditions like hyperphosphataemia and hypercholesterolaemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the gut can interact with this compound, potentially inhibiting the resorption of these drugs, as well as fat-soluble vitamins (A, D, E, K) and folate . This can lead to lower blood levels of these substances, which can be clinically problematic with immunosuppressant and antiepileptic drugs . Therefore, the timing and context of this compound administration need to be carefully considered to optimize its efficacy and stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(chloromethyl)oxirane;2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.C3H5ClO/c1-4-5-2-3-6-4;4-1-3-2-5-3/h2-3H,1H3,(H,5,6);3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMLYXMVPJAVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1.C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914950 | |
| Record name | 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95522-45-5 | |
| Record name | Colestilan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95522-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colestilan chloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095522455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colestilan chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does colestilan work to lower serum phosphorus levels?
A1: this compound is an anion exchange resin that binds to phosphate in the intestines, preventing its absorption into the bloodstream. [] This leads to increased fecal excretion of phosphate and a subsequent decrease in serum phosphorus levels.
Q2: How effective is this compound compared to placebo in reducing serum phosphorus levels?
A2: Studies have shown that this compound significantly reduces serum phosphorus levels compared to placebo in patients with CKD 5D. [, ] For example, one study reported a mean reduction of -0.33 mmol/L with this compound compared to placebo at the end of a 4-week placebo-controlled withdrawal period. []
Q3: Is this compound as effective as other phosphate binders like sevelamer in controlling serum phosphorus?
A3: Research suggests that this compound provides similar long-term phosphorus reductions and responder rates to sevelamer in patients with CKD 5D. [] Both binders effectively reduce serum phosphorus levels and maintain these reductions for up to a year.
Q4: Does this compound affect serum calcium levels?
A4: Unlike calcium-based phosphate binders, this compound does not increase serum calcium levels. [, ] Studies have even shown that serum calcium levels remained stable in patients treated with this compound, while those treated with sevelamer experienced a slight increase. []
Q5: Does this compound offer benefits beyond phosphate binding?
A5: Yes, this compound exhibits additional beneficial effects, including:
- Lipid-lowering effects: this compound binds bile acids in the intestine, promoting their excretion. [, ] This process leads to increased hepatic LDL-C receptor expression and decreased serum LDL-C levels, similar to statins. [, ]
- Improved glycemic control: Studies have shown that this compound can improve glycemic control in patients with type 2 diabetes, potentially by increasing GLP-1 secretion. [, , ]
- Uric acid reduction: this compound treatment has been associated with a decrease in plasma uric acid levels. []
Q6: What is the safety profile of this compound?
A6: this compound is generally well-tolerated. [, , ] The most common adverse events are gastrointestinal, including nausea, vomiting, and diarrhea. [, ]
Q7: Are there any concerns about metal ion or vitamin depletion with this compound?
A7: Unlike sevelamer hydrochloride, this compound does not adsorb metal ions like iron, cobalt, copper, or zinc. [] This difference in adsorption profiles may be important for managing anemia and malnutrition in CKD patients on dialysis. Both this compound and sevelamer hydrochloride show similar adsorption profiles for vitamins, exhibiting almost complete adsorption of vitamins C, K, and folic acid, weak adsorption of vitamin B6, and no adsorption of vitamin B12. []
Q8: What are some potential new applications for this compound being investigated?
A8: Research is exploring this compound's potential in:
- Metabolic syndrome: Studies are investigating the impact of this compound on visceral fat mass and cytokine levels in patients with metabolic syndrome. []
- Weight management: Early research suggests this compound may aid weight loss in certain populations, possibly due to its effects on bile acid metabolism and energy expenditure. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



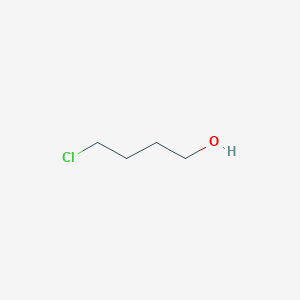
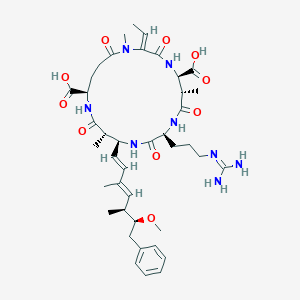


![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)

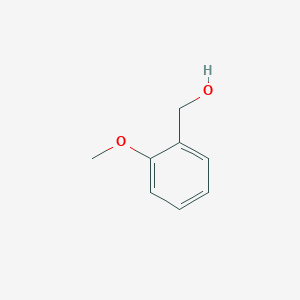
![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)
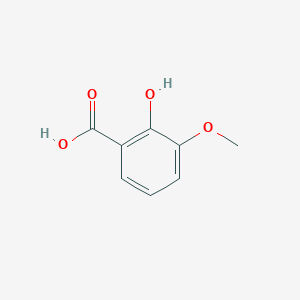

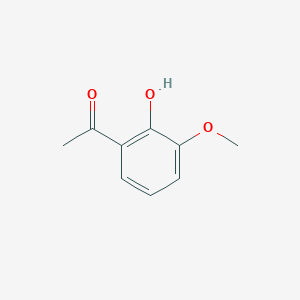


![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)